Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate
Description
Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a thiophene-based compound characterized by a complex substitution pattern. Its structure includes:
- A 5-acetyl group on the thiophene ring.
- A 4-methyl substituent at the thiophene’s 4-position.
- A 2-amino group functionalized with a [3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl moiety.
However, explicit data on its applications are absent in the provided evidence.
Properties
Molecular Formula |
C18H21Cl2NO4S |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H21Cl2NO4S/c1-6-25-17(24)12-8(2)14(9(3)22)26-16(12)21-15(23)13-10(7-11(19)20)18(13,4)5/h7,10,13H,6H2,1-5H3,(H,21,23) |
InChI Key |
XPFHSNGDMWHHFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2C(C2(C)C)C=C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate involves multiple steps, including the formation of the thiophene ring, the introduction of the acetyl and carboxylate groups, and the attachment of the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods would ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their distinguishing features:
Key Observations :
- The dichloroethenyl-cyclopropyl group in the target compound is unique among analogs, likely enhancing lipophilicity and environmental persistence compared to phenyl or furyl substituents .
Physicochemical Properties
Biological Activity
Ethyl 5-acetyl-2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methylthiophene-3-carboxylate is a complex organic compound featuring a thiophene ring along with various functional groups. Its unique structure suggests significant potential for biological activity, particularly in pharmaceutical and agrochemical applications. This article explores the compound's biological activities, including antimicrobial, anticancer, and antioxidant properties.
Structural Features
The compound is characterized by:
- Molecular Weight : 418.3 g/mol
- Functional Groups :
- Thiophene ring
- Ethyl ester
- Acetyl group
- Dichloroethenyl substituent
These features contribute to its biological activities and potential therapeutic applications.
Antimicrobial Activity
Compounds with thiophene rings have demonstrated notable antimicrobial properties. Studies have shown that derivatives of thiophene exhibit varying degrees of antibacterial and antifungal activities. For instance:
- Antimicrobial Testing : Ethyl 5-acetyl derivatives showed promising results against common bacterial strains, with activity indices ranging from 68% to 91.7% compared to standard antibiotics like Ampicillin .
Anticancer Potential
Research indicates that thiophene-containing compounds can act as effective anticancer agents. The mechanisms often involve:
- Inhibition of Cancer Cell Proliferation : Certain thiophene derivatives have been reported to inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.
- Case Study : A study on similar thiophene compounds revealed that they could suppress Oct3/4 expression in pluripotent stem cells, which is crucial for maintaining cancer stem cell properties .
Antioxidant Properties
The antioxidant capacity of this compound is noteworthy due to its ability to scavenge free radicals:
- Testing Methodology : The antioxidant activity was assessed using the ABTS method, where compounds showed percentage inhibition comparable to ascorbic acid (reference standard) .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-acetyl-4-methylthiophene-3-carboxylate | Thiophene ring, acetyl group | Antimicrobial |
| Thiophene-2-carboxamide | Thiophene ring, amide group | Anticancer |
| 5-Methylthiophene-2-carboxylic acid | Thiophene ring, carboxylic acid | Insecticidal |
The table above illustrates how structural variations within thiophene derivatives influence their biological activities.
Synthesis Pathways
The synthesis of this compound can involve several steps:
- Formation of the thiophene core.
- Introduction of the acetyl and ethyl ester functional groups.
- Addition of the dichloroethenyl substituent via specific coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
